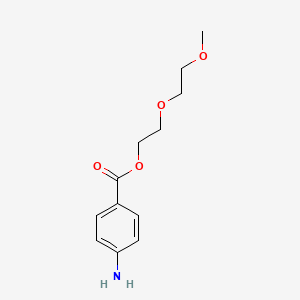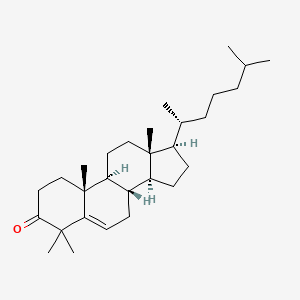
4,4-Dimethyl cholest-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl cholest-5-en-3-one is a synthetic derivative of cholesterol, characterized by the addition of two methyl groups at the 4th carbon position. This modification results in a compound with unique chemical and biological properties. It is often used in scientific research due to its structural similarity to cholesterol and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl cholest-5-en-3-one typically involves the methylation of cholest-5-en-3-one. One common method includes the use of methyl iodide and a strong base such as sodium hydride to introduce the methyl groups at the 4th carbon position . The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl cholest-5-en-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: this compound-26-oic acid.
Reduction: 4,4-Dimethyl cholest-5-en-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl cholest-5-en-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl cholest-5-en-3-one involves its interaction with various enzymes and receptors in the body. The compound can inhibit the activity of cholesterol oxidase, an enzyme involved in the metabolism of cholesterol . This inhibition leads to a decrease in the production of cholesterol-derived metabolites, affecting various biological pathways.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Cholest-5-en-3-one: Lacks the methyl groups at the 4th position, resulting in different reactivity and biological activity.
4,4-Dimethyl cholest-5-en-3-ol: The reduced form of 4,4-Dimethyl cholest-5-en-3-one, with a hydroxyl group at the 3rd position instead of a ketone.
Properties
CAS No. |
2220-42-0 |
|---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h14,19-24H,8-13,15-18H2,1-7H3/t20-,21+,22-,23+,24+,28-,29-/m1/s1 |
InChI Key |
UKRMXWMCDFUMQY-KOVCEZANSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
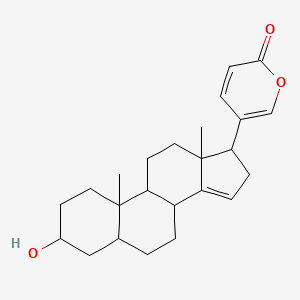
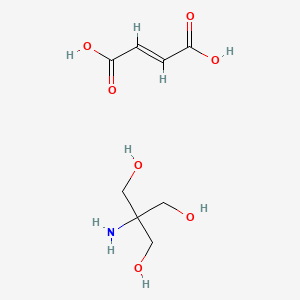
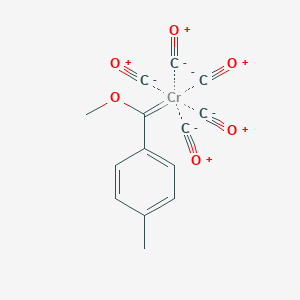


![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
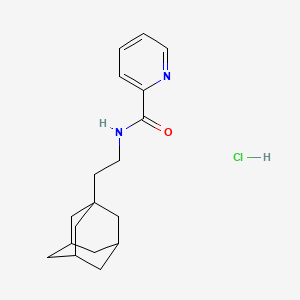
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)
![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)

